2-Chloro-4-cyanophenyl chloroformate
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Overview
Description
2-Chloro-4-cyanophenyl chloroformate is an organic compound with the molecular formula C8H3Cl2NO2 and a molecular weight of 216.02 g/mol . It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically used as reagents in organic synthesis due to their reactivity .
Preparation Methods
The synthesis of 2-Chloro-4-cyanophenyl chloroformate can be achieved through various methods. One common approach involves the reaction of 2-chloro-4-cyanophenol with phosgene in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
2-Chloro-4-cyanophenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids, often in the presence of a base to absorb the hydrogen chloride produced .
Scientific Research Applications
2-Chloro-4-cyanophenyl chloroformate is used in various scientific research applications:
Organic Synthesis: It serves as a reagent for introducing protective groups or for forming carbonates and carbamates.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyanophenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively . The molecular targets and pathways involved in these reactions are primarily the nucleophilic attack on the carbonyl carbon of the chloroformate group, leading to the formation of the desired products .
Comparison with Similar Compounds
2-Chloro-4-cyanophenyl chloroformate can be compared with other chloroformates such as methyl chloroformate and benzyl chloroformate . While all these compounds share similar reactivity due to the chloroformate group, this compound is unique due to the presence of both chloro and cyano substituents on the phenyl ring, which can influence its reactivity and the types of products formed .
Similar Compounds
- Methyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
Properties
Molecular Formula |
C8H3Cl2NO2 |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(2-chloro-4-cyanophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-3-5(4-11)1-2-7(6)13-8(10)12/h1-3H |
InChI Key |
WAKVDRYDQCHVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OC(=O)Cl |
Origin of Product |
United States |
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